Benzylic Carboxylic Acid Functional Handle: Conjugation Advantage over Phenol and Amine Analogs
VH 101, acid (CAS 2408341-97-7) incorporates a carboxylic acid functional handle at the benzylic position, enabling direct amide bond formation with amine-containing linkers or target protein ligands under standard peptide coupling conditions . In contrast, VH 101, phenol (CAS 2306193-99-5) requires etherification or Mitsunobu chemistry for conjugation, while VH032-amine derivatives necessitate an additional deprotection step prior to use . The carboxylic acid handle provides a defined attachment vector with a rotatable bond count of 10, offering greater conformational flexibility in PROTAC linker design compared to the phenol analog (rotatable bond count: 8) .
| Evidence Dimension | Functional handle type and conjugation chemistry |
|---|---|
| Target Compound Data | Carboxylic acid at benzylic position; direct amide coupling; Rotatable bonds: 10 |
| Comparator Or Baseline | VH 101, phenol (CAS 2306193-99-5): Hydroxyl at benzylic position; etherification or Mitsunobu required; Rotatable bonds: 8 |
| Quantified Difference | Distinct conjugation chemistry; 2 additional rotatable bonds in target compound |
| Conditions | Structural analysis; PROTAC building block specification |
Why This Matters
Procurement of VH 101, acid eliminates the need for orthogonal protection/deprotection schemes required when using amine-functionalized VHL ligands, reducing synthetic steps and improving PROTAC assembly yield.
